Product packaging for 5-Chloromuconolactone(Cat. No.:CAS No. 157762-78-2)

5-Chloromuconolactone

Numéro de catalogue: B1176566
Numéro CAS: 157762-78-2
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Description

5-Chloromuconolactone is a key chiral intermediate in the biosynthesis of specialized metabolites. Its primary research application is in the study of the salinosporamide A biosynthetic pathway, a potent proteasome inhibitor with significant therapeutic potential . In this pathway, it serves as a precursor to chloroethylmalonyl-CoA, a novel halogenated polyketide synthase extender unit . Researchers value this compound for investigating the enzymatic activity of specific dehydrogenases and dehydratases, as well as for exploring the construction of complex, halogenated natural product skeletons. The compound is provided as a high-purity solid to ensure reproducible results in analytical and synthetic chemistry applications. This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl2NO B1176566 5-Chloromuconolactone CAS No. 157762-78-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

157762-78-2

Formule moléculaire

C9H11Cl2NO

Synonymes

5-chloromuconolactone

Origine du produit

United States

Biochemical Pathways and Metabolic Transformations of 5 Chloromuconolactone

Enzymatic Formation Mechanisms of 5-Chloromuconolactone

The formation of this compound is a critical step in the degradation of certain chlorinated catechols. This process is primarily mediated by a class of enzymes known as cycloisomerases, which catalyze the intramolecular cyclization of chlorinated muconic acids. Two main types of cycloisomerases are involved in this transformation: chloromuconate cycloisomerases and muconate cycloisomerases.

Cycloisomerization of 2-Chloromuconate by Chloromuconate Cycloisomerases (CMCI)

Chloromuconate cycloisomerases (CMCI) are enzymes that play a crucial role in the degradation of chloroaromatic compounds. In organisms such as Gram-negative bacteria harboring plasmids like pJP4 and pAC27, CMCI catalyzes the conversion of 2-chloro-cis,cis-muconate (B1241311). nih.govnih.gov This reaction preferentially proceeds through a 3,6-cycloisomerization, leading to the formation of this compound as an intermediate. researchgate.netnactem.ac.uk However, a distinctive feature of CMCI is its ability to subsequently catalyze the elimination of the chlorine atom from this compound, yielding trans-dienelactone as the final product. nih.govnih.govresearchgate.net This dehalogenation step is a key function that distinguishes CMCI from other related cycloisomerases. researchgate.net The catalytic action of CMCI ensures the efficient conversion of 2-chloromuconate into a dehalogenated product, thereby facilitating its entry into the conventional 3-oxoadipate (B1233008) pathway for further metabolism.

Formation from 2-Chloromuconate by Muconate Cycloisomerases (MCI)

Muconate cycloisomerases (MCI) are another group of enzymes involved in the cycloisomerization of 2-chloromuconate. Unlike CMCI, which directly dehalogenates the intermediate, MCI from many Gram-negative bacteria catalyzes the reversible cycloisomerization of 2-chloro-cis,cis-muconate into two stable products: (4S)-(+)-2-chloromuconolactone via a 1,4-cycloisomerization and (4R/5S)-(+)-5-chloromuconolactone through a 3,6-cycloisomerization. researchgate.netnactem.ac.uk This results in an equilibrium mixture of the substrate and the two isomeric lactones. researchgate.net

Interestingly, the muconate cycloisomerase found in the Gram-positive bacterium Rhodococcus erythropolis 1CP exhibits a more selective action. This enzyme exclusively catalyzes the 3,6-cycloisomerization of 2-chloro-cis,cis-muconate, leading to the formation of this compound as the sole product. nactem.ac.uk This specificity highlights the diversity of enzymatic strategies for handling chlorinated intermediates in different microbial lineages.

Interconversion Equilibrium Studies between Chloromuconates and Chloromuconolactones

The enzymatic conversion of 2-chloromuconate to its corresponding lactones by muconate cycloisomerases is a reversible process, leading to a chemical equilibrium. researchgate.netnactem.ac.uk Studies have demonstrated that muconate cycloisomerases from Gram-negative bacteria establish an equilibrium between 2-chloro-cis,cis-muconate, 2-chloromuconolactone, and this compound. researchgate.net This dynamic interplay is a key characteristic of the metabolic pathways involving these intermediates.

Subsequent Catabolism and Dehalogenation of this compound

Once formed, this compound is channeled into further catabolic steps that involve its dehalogenation, a critical detoxification process. This transformation is accomplished by specific enzymes that either specialize in dehalogenation or possess this capability as a secondary function.

Dehalogenation to E-Dienelactone by this compound Dehalogenase (ClcF)

In the actinobacterium Rhodococcus opacus 1CP, a specialized enzyme known as this compound dehalogenase (ClcF) is responsible for the dehalogenation of (4R,5S)-5-chloromuconolactone. nih.govnih.gov This enzyme catalyzes the conversion of its substrate to E-dienelactone (also referred to as trans-dienelactone). nih.govnih.gov The catalytic mechanism of ClcF involves a univalent single-base syn-dehydrohalogenation, where the glutamic acid residue at position 27 (E27) acts as a proton acceptor. nih.gov

Structurally, ClcF is related to muconolactone (B1205914) isomerases (MLI) and forms a homodecamer. nih.govresearchgate.net The active site of the enzyme is located at the interface of two adjacent monomers. nih.gov Despite its evolutionary relationship to MLIs, ClcF has evolved into a highly specialized dehalogenase, representing a novel type of dehalogenating enzyme built upon an isomerase scaffold. nih.gov

Isomerization and Dechlorination by Muconolactone Isomerases (MLI)

Muconolactone isomerases (MLI), key enzymes in the 3-oxoadipate pathway, also play a role in the metabolism of this compound. nih.govresearchgate.net In addition to their primary function of isomerizing muconolactone to 3-oxoadipate enol-lactone, MLIs have been shown to catalyze the dechlorination of this compound. nih.govresearchgate.net

The muconolactone isomerase from Alcaligenes eutrophus JMP 134 (now Ralstonia eutropha JMP134) converts (4R, 5S)-5-chloromuconolactone into a mixture of cis- and trans-dienelactone, typically in a 3:1 ratio. nih.govresearchgate.net The proposed mechanism for this reaction involves the abstraction of a proton from the C-4 position, followed by the spontaneous elimination of the chloride ion. researchgate.net This dual functionality of MLI highlights its versatility in handling both non-halogenated and halogenated intermediates in microbial metabolic pathways.

Further Conversion of Dienelactones to Maleylacetate (B1240894) and Entry into Central Metabolism

Following the formation of dienelactones from this compound, the metabolic pathway continues with the hydrolysis of these intermediates to maleylacetate. This crucial step is catalyzed by the enzyme dienelactone hydrolase (DLH) nih.govebi.ac.uk. This enzyme is a member of the alpha/beta hydrolase superfamily and facilitates the entry of carbon from aromatic compounds into the central metabolism ebi.ac.ukresearchgate.net. The reaction involves the cleavage of the lactone ring of both cis- and trans-dienelactone to form maleylacetate nih.govrsc.orgrsc.org.

The catalytic mechanism of dienelactone hydrolase involves a catalytic triad (B1167595) of Cys-His-Asp ebi.ac.uk. The process begins with a nucleophilic attack by Cys123 on the acyl carbon of the dienelactone, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the lactone ring and the formation of an acyl-enzyme intermediate. Finally, the enzyme is deacylated through hydrolysis, releasing maleylacetate and regenerating the active site ebi.ac.uk.

Maleylacetate is then further metabolized by maleylacetate reductase. This enzyme catalyzes the reduction of maleylacetate to 3-oxoadipate, a reaction that involves the oxidation of NADH nih.gov. 3-oxoadipate is a key intermediate that can then enter the Krebs cycle, completing the integration of the carbon skeleton from the original chlorinated aromatic compound into the cell's central metabolic pathways researchgate.net.

EnzymeSubstrate(s)Product(s)Function in Pathway
Dienelactone Hydrolasecis-Dienelactone (B1242186), trans-DienelactoneMaleylacetateHydrolyzes dienelactones to funnel intermediates into central metabolism. nih.govebi.ac.uknih.gov
Maleylacetate ReductaseMaleylacetate, NADH3-Oxoadipate, NAD+Reduces maleylacetate to a Krebs cycle intermediate. nih.govnih.gov

Alternative Metabolic Fates and Potential for Dead-End Product Accumulation (e.g., Protoanemonin (B48344) formation)

Under certain conditions, the metabolism of chlorinated catechols can diverge, leading to the formation of alternative products, some of which may be toxic or represent metabolic dead-ends. One such product is protoanemonin, a toxic metabolite asm.org. The formation of protoanemonin can occur from 3-chloro-cis,cis-muconate (B1234730) when acted upon by muconate cycloisomerase, which can simultaneously dehalogenate and decarboxylate the substrate asm.org. Similarly, 2-chloromuconolactone, an isomer of this compound, can be transformed by muconolactone isomerase into protoanemonin through a process involving both dechlorination and decarboxylation asm.org.

The relative activities of different enzymes in the pathway are critical in determining the metabolic fate of these intermediates. For instance, in reaction mixtures with high levels of muconolactone isomerase and low levels of muconate cycloisomerase, significant amounts of protoanemonin can be formed from 2-chloromuconolactone asm.org. However, specialized enzymes like chloromuconate cycloisomerase primarily direct the pathway towards dienelactone formation, thus minimizing protoanemonin production asm.org. Some organisms have evolved detoxification mechanisms; for example, dienelactone hydrolase can detoxify small amounts of protoanemonin by converting it to cis-acetylacrylate asm.org.

Besides protoanemonin, other metabolites can accumulate as dead-end products, effectively halting the degradation pathway. For example, during the metabolism of 2-chlorotoluene, various chloromethylmuconolactones, such as 2-chloro-3-methyl-, 5-chloro-4-methyl-, and 3-chloro-2-methylmuconolactone, have been observed to accumulate nih.gov. These compounds are not efficiently processed by downstream enzymes, leading to their persistence as dead-end metabolites nih.gov. A dead-end metabolite is defined as a compound that is produced by the metabolic reactions of an organism but has no subsequent reactions to consume it nih.gov.

Stereochemical Considerations in this compound Transformations (e.g., (4R,5S)-stereoisomer)

The enzymatic transformations involving this compound are highly stereoselective, meaning the enzymes preferentially act on or produce specific stereoisomers. The stereochemistry of the substrate is crucial for proper binding to the enzyme's active site and for the subsequent catalytic reaction nih.gov.

A key intermediate in the degradation of certain chloroaromatics is the (4R,5S)-stereoisomer of this compound nih.gov. The enzyme muconolactone isomerase acts on this specific isomer, catalyzing the syn-elimination of hydrogen chloride. This reaction yields a mixture of cis- and trans-dienelactone, typically in a 3:1 ratio nih.gov. This stereospecific conversion is critical for channeling the metabolite into the next step of the degradation pathway.

The enzymes that follow, such as dienelactone hydrolase, also exhibit substrate specificity. For example, the pJP4-encoded dienelactone hydrolase from Alcaligenes eutrophus JMP 134 can transform 3-methyl-trans-dienelactone, but its activity on 3-methyl-cis-dienelactone is negligible nih.gov. This demonstrates how the stereochemical configuration of the dienelactone intermediate, determined by the preceding isomerase reaction, dictates its subsequent metabolic fate. The structural characteristics of enzymes are the basis for this enantiomeric discrimination during the metabolism of chiral compounds nih.gov.

EnzymeSpecific Stereoisomer SubstrateProduct(s)Stereochemical Outcome
Muconolactone Isomerase(4R,5S)-5-chloromuconolactonecis-Dienelactone and trans-DienelactoneCatalyzes syn-elimination of HCl to form a specific ratio of dienelactone isomers. nih.gov
Chloromuconate Cycloisomerase(+)-5-chloromuconolactonetrans-DienelactoneCatalyzes chloride elimination from a specific enantiomer to form trans-dienelactone. nih.gov

Genetic and Molecular Basis of 5 Chloromuconolactone Metabolism

Identification and Characterization of Genes Encoding Key Enzymes (e.g., clcF, ccaB, ccaC)

The metabolic pathway responsible for the degradation of chlorocatechols, leading to the formation and subsequent processing of 5-chloromuconolactone, is encoded by a specific set of genes. Key among these are genes that code for enzymes such as chloromuconate cycloisomerase, dienelactone hydrolase, and muconolactone (B1205914) isomerase.

In the bacterium Rhodococcus opacus 1CP, a gene cluster involved in a modified ortho-cleavage pathway for 3-chlorocatechol (B1204754) has been identified. This cluster includes the gene clcF, which encodes a muconolactone isomerase-related enzyme. Alongside clcF, this cluster contains clcA2 (3-chlorocatechol-1,2-dioxygenase), clcB2 (chloromuconate cycloisomerase), and clcD2 (dienelactone hydrolase) nih.gov.

In a different bacterium, Pseudomonas reinekei MT1, which degrades 4- and 5-chlorosalicylate via 4-chlorocatechol and 3-chloromuconate, a distinct gene cluster designated cca has been characterized. This cluster contains ccaB, the gene encoding a (chloro)muconate cycloisomerase. This enzyme is notable for its activity on 3-substituted muconates, converting 3-chloromuconate into both cis-dienelactone (B1242186) and protoanemonin (B48344) nih.gov. The cca cluster also includes ccaC, which encodes a trans-dienelactone hydrolase. This zinc-dependent hydrolase acts on the intermediate 4-chloromuconolactone, hydrolyzing it to maleylacetate (B1240894), thereby preventing the formation of protoanemonin nih.gov.

The table below summarizes key genes and their corresponding enzymes involved in the metabolism of intermediates related to this compound.

GeneEnzymeFunction in PathwayOrganism
clcFMuconolactone isomerase-relatedIsomerization of muconolactone derivatives.Rhodococcus opacus 1CP
ccaB(Chloro)muconate cycloisomeraseConverts 3-chloromuconate to cis-dienelactone and protoanemonin.Pseudomonas reinekei MT1
ccaCtrans-Dienelactone hydrolaseHydrolyzes 4-chloromuconolactone to maleylacetate.Pseudomonas reinekei MT1
clcACatechol 1,2-dioxygenaseCleaves the aromatic ring of chlorocatechols.Pseudomonas sp. P51
clcBMuconate cycloisomerase IIIsomerization of chloromuconate.Pseudomonas sp. P51
clcDDienelactone hydrolaseHydrolyzes dienelactones.Pseudomonas sp. P51

Gene Cluster Organization and Transcriptional Regulation in Chlorocatechol Degradation Pathways

The genes responsible for the degradation of chlorocatechols are typically organized into clusters, often in the form of operons, which allows for coordinated expression. The organization and regulation of these gene clusters can vary between different bacterial species.

In Gram-negative bacteria, such as Pseudomonas sp. P51, the clc operon on plasmid pP51 contains the genes clcA, clcB, and clcD, which encode catechol 1,2-dioxygenase, muconate cycloisomerase II, and dienelactone hydrolase, respectively nih.gov. Similarly, gene clusters for chlorocatechol degradation in other Gram-negative bacteria often show a conserved organization with genes for chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase grouped together researchgate.net.

The transcriptional regulation of these gene clusters is crucial for the efficient degradation of chlorocatechols in response to their presence. In Pseudomonas reinekei MT1, the cca gene cluster, which includes ccaA, ccaB, ccaC, and ccaD (encoding maleylacetate reductase), is associated with a putative regulatory gene, ccaR. The ccaR gene product is homologous to regulators of the IclR-type family, suggesting a specific mechanism of transcriptional control for this pathway nih.gov. The expression of the clc genes can also be under the control of transcriptional regulators that respond to the presence of specific substrates, ensuring that the degradative enzymes are synthesized only when needed.

Evolutionary Analysis of Gene Duplication and Functional Convergence in Microbial Dehalogenases

The evolution of pathways for the degradation of xenobiotic compounds like chlorophenols is a testament to the remarkable adaptive capabilities of microorganisms. The enzymes involved in these pathways, particularly dehalogenases, have diverse evolutionary histories.

Phylogenetic analyses of microbial hydrolytic dehalogenases suggest that they have a polyphyletic origin. This means that different groups of dehalogenases have evolved independently from different ancestral proteins, rather than all descending from a single common ancestor. The functional similarities observed among these enzymes are therefore the result of convergent evolution, where similar catalytic activities have arisen independently in different protein scaffolds.

Gene duplication is a fundamental mechanism driving the evolution of new enzyme functions. A duplication event can provide a "spare" copy of a gene, which is then free to accumulate mutations and potentially evolve a new substrate specificity or catalytic activity without compromising the original function. This process of gene duplication followed by divergence is thought to have played a significant role in the evolution of the diverse array of enzymes found in chloroaromatic degradation pathways.

Plasmid-Mediated vs. Chromosomal Localization of Degradation Genes

The genes encoding the enzymes for this compound metabolism and related pathways can be located on either plasmids or the bacterial chromosome. The localization of these genes has significant implications for their stability, regulation, and potential for horizontal gene transfer.

In many well-studied cases, the genes for the degradation of chlorinated aromatic compounds are found on plasmids. For example, the clc operon in Pseudomonas sp. P51 is located on the plasmid pP51 nih.gov. Plasmids are mobile genetic elements that can be transferred between bacteria, even across species barriers. This plasmid-mediated transfer is a major mechanism for the rapid dissemination of catabolic pathways through microbial communities, enabling widespread adaptation to new environmental contaminants.

In contrast, some degradation pathways are encoded by genes located on the bacterial chromosome. Chromosomally encoded genes are generally more stable within a bacterial lineage and are passed down vertically from parent to offspring. While horizontal transfer of chromosomal genes can occur, it is typically less frequent than plasmid transfer. The presence of degradation genes on the chromosome may indicate a longer-term, more integrated adaptation of a particular bacterium to a specific environmental niche where the target compound is consistently present.

Comparative Genomics and Metagenomic Studies of this compound Degraders

Comparative genomics and metagenomics are powerful tools for understanding the genetic diversity, evolutionary relationships, and metabolic potential of microorganisms involved in the degradation of compounds like this compound.

Comparative genomics involves the comparison of the complete genome sequences of different organisms. By comparing the genomes of bacteria that can degrade chlorocatechols with those that cannot, researchers can identify the specific genes and gene clusters responsible for this metabolic capability. This approach can also shed light on the evolutionary history of these pathways, revealing instances of gene duplication, horizontal gene transfer, and convergent evolution. For example, comparative genomic studies of hydrocarbon-degrading bacteria have revealed a high abundance of genes related to the degradation of these compounds, suggesting functional redundancy and substrate specialization within microbial consortia plos.org.

Metagenomics, on the other hand, involves the direct sequencing of DNA from an entire environmental sample, bypassing the need to culture individual microorganisms. This approach provides a snapshot of the collective genetic potential of a microbial community. Metagenomic analysis of environments contaminated with chlorinated compounds can reveal the diversity of degradation pathways present, identify novel catabolic genes, and help to reconstruct the metabolic networks involved in the complete mineralization of these pollutants researchgate.netmdpi.com. For instance, metagenomic studies of sediments have been used to investigate the abundance and diversity of biodegradation genes for persistent pesticides and to reconstruct their degradation pathways nih.gov. Similarly, metagenomic analysis of a trichloroethene-degrading microbial community has provided insights into the phylogenetic composition and gene content of the community, including the identification of novel reductive dehalogenases nih.gov.

Analytical Methodologies for the Study of 5 Chloromuconolactone

Chromatographic Techniques for Separation and Quantification in Biological Samples (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-chloromuconolactone in biological samples. It is instrumental in separating and quantifying this intermediate from complex mixtures containing other metabolites generated during the degradation of chloroaromatic compounds.

Researchers utilize HPLC to monitor the enzymatic transformation of precursors like 3-chlorocatechol (B1204754) and 2-chloro-cis,cis-muconate (B1241311) into this compound, and its subsequent conversion to other products. nih.govnih.gov For instance, in studies involving the degradation of chloromethylcatechols, HPLC analysis is employed to identify and quantify various chloromuconolactone isomers formed. nih.gov Cell-free supernatants from bacterial cultures can often be directly analyzed by HPLC, allowing for the quantification of pathway intermediates and the tracking of their accumulation and depletion over time. nih.gov

The selection of HPLC columns and mobile phases is critical for achieving adequate separation. Reversed-phase columns are commonly used, with mobile phases typically consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. The elution of compounds is monitored by a UV detector, as many of the intermediates in the chlorocatechol pathway possess a chromophore that absorbs UV light.

Table 1: Application of HPLC in Monitoring Chlorinated Compound Metabolism This table is interactive. Click on the headers to sort.

Analyte/Precursor Application Context Analytical Goal Reference
3-Chloromuconate Monitoring enzymatic transformation Quantify protoanemonin (B48344) formation nih.gov
4-Chlorocatechol Analysis of cell extracts Monitor substrate and product concentrations nih.gov
Chloromethylcatechols Transformation by purified enzymes Monitor single reaction steps nih.gov
2-Chlorotoluene Transformation by whole cells Quantify intermediates in supernatant nih.gov

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., UV-Vis Spectroscopy, Mass Spectrometry - MALDI-TOF)

Spectroscopic methods are indispensable for both identifying this compound and monitoring the reactions in which it participates.

UV-Vis Spectroscopy is a fundamental tool for monitoring enzyme activity in real-time. The enzymatic conversion of this compound to cis-dienelactone (B1242186) by the enzyme this compound dehalogenase (ClcF) can be directly observed spectrophotometrically. nih.gov This is possible because the product, cis-dienelactone, has a distinct absorbance at 280 nm, allowing for a continuous assay of the enzyme's activity. nih.gov This method provides a direct way to measure the rate of product formation. While the UV spectrum of this compound itself is not as frequently reported, related compounds like 2-chloro-4-methylmuconolactone exhibit a maximum absorbance (λmax) at 220 nm, suggesting that chloromuconolactones absorb light in the lower UV range. nih.gov

Mass Spectrometry (MS) provides definitive structural information by measuring the mass-to-charge ratio (m/z) of ionized molecules. This technique is crucial for confirming the identity of this compound and its metabolic products in complex biological samples. While specific applications of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for this compound are not extensively detailed in the literature, the principles of mass spectrometry are routinely applied in metabolic studies. When coupled with HPLC (LC-MS), it allows for the separation of metabolites followed by their mass analysis, enabling confident identification of pathway intermediates.

Table 2: Spectroscopic Data for Reaction Monitoring

Compound/Reaction Technique Wavelength/Parameter Application Reference
This compound -> cis-Dienelactone UV-Vis Spectroscopy 280 nm Monitoring formation of cis-dienelactone nih.gov

X-ray Crystallography for Determination of Enzyme-Substrate and Enzyme-Product Complex Structures

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of enzymes and how they interact with their substrates and products. This technique has been pivotal in understanding the catalytic mechanism of enzymes that process this compound.

The crystal structure of this compound dehalogenase (5-CMLD, also known as ClcF) from Rhodococcus opacus 1CP has been solved, revealing critical details about its function. nih.gov This enzyme is unique as it specifically catalyzes the conversion of this compound to cis-dienelactone. nih.gov Crystallographic studies have shown that 5-CMLD forms a decameric (10-subunit) structure. The active site, where the substrate binds and the reaction occurs, is located in a deep pocket at the interface between two of these subunits. nih.gov

Furthermore, the structure of an engineered variant of the enzyme has been determined in a complex with the bound substrate, this compound. This enzyme-substrate complex structure provides a molecular snapshot that helps to identify the specific amino acid residues involved in holding the substrate in place and performing the catalytic dehalogenation reaction.

Table 3: Crystallographic Data for this compound Dehalogenase

Enzyme Organism PDB Entry (Example) Resolution Key Structural Feature Reference

Isotopic Labeling and Tracer Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway. In these studies, substrates are synthesized with heavy isotopes (e.g., Carbon-13, ¹³C, or Chlorine-37, ³⁷Cl) at specific positions. These labeled substrates are then introduced to a biological system, such as a bacterial culture. By tracking the location of the heavy isotopes in the resulting intermediates and products using techniques like mass spectrometry, the precise sequence of reactions and molecular rearrangements in the pathway can be determined.

While specific tracer studies detailing the metabolic pathway of this compound are not prominently documented in the reviewed literature, the methodology is highly applicable. For example, by growing bacteria on 3-chlorocatechol labeled with ¹³C in the aromatic ring, researchers could follow the incorporation of these ¹³C atoms into 2-chloro-cis,cis-muconate and subsequently into this compound. Analysis of the mass spectra of these intermediates would reveal the distribution of the ¹³C label, confirming the atom-by-atom transformation sequence. Similarly, using ³⁷Cl-labeled chlorocatechol would allow for the definitive tracking of the chlorine atom and pinpoint the exact step at which it is eliminated from the molecule. This approach provides unambiguous evidence for pathway connections and reaction mechanisms that can be difficult to obtain by other means.

Advanced Enzyme Assays for Kinetic Parameter Determination

Advanced enzyme assays are crucial for quantifying the efficiency and substrate specificity of the enzymes that act on this compound. These assays measure the rate of the enzymatic reaction under varying conditions to determine key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

The activity of this compound dehalogenase (ClcF) can be readily measured using a spectrophotometric assay. nih.gov This assay monitors the increase in absorbance at 280 nm, which corresponds to the formation of the product, cis-dienelactone, from the substrate, this compound. nih.gov By measuring the initial reaction rates at various concentrations of this compound, a Michaelis-Menten plot can be generated.

From this plot, the following parameters are determined:

Km : The substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an indicator of the enzyme's affinity for the substrate; a lower Km suggests a higher affinity.

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (the turnover number): Calculated from Vmax and the enzyme concentration, it represents the number of substrate molecules converted to product per enzyme molecule per second.

These kinetic parameters are vital for comparing the efficiency of different enzymes, understanding the effect of mutations on enzyme function, and comprehending the metabolic flux through the degradation pathway.

Table 4: Enzyme Assay Parameters for this compound Dehalogenase

Enzyme Substrate Assay Method Parameter Measured Kinetic Constants Reference

Environmental and Biotechnological Implications of 5 Chloromuconolactone Metabolism

Role in Natural Attenuation and Bioremediation of Chlorinated Aromatic Pollutants

5-Chloromuconolactone is a key metabolic intermediate in the aerobic degradation pathways of several chlorinated aromatic compounds, including certain chlorophenols and chlorobenzoates. Its presence is indicative of the ongoing natural attenuation of these pollutants in contaminated environments. In these pathways, initial enzymatic reactions convert the parent pollutants into chlorocatechols. The aromatic ring of these chlorocatechols is then cleaved by dioxygenase enzymes, leading to the formation of chloromuconic acids. These are subsequently cyclized to form chloromuconolactones, including this compound. nih.gov The transformation of this compound is a crucial dechlorination step, as its conversion to dienelactone involves the removal of a chlorine atom, thereby reducing the toxicity of the original compound. nih.govnih.gov

The efficiency of natural attenuation and engineered bioremediation is often dependent on the rate at which these downstream reactions occur. The accumulation of intermediates like this compound can sometimes indicate a bottleneck in the degradation pathway. Therefore, understanding the factors that influence the activity of enzymes metabolizing this compound is vital for predicting the fate of chlorinated aromatic pollutants and for designing effective bioremediation strategies.

Microbial Ecology and Distribution of this compound Degraders in Contaminated Ecosystems

Microorganisms capable of degrading chlorinated aromatic compounds, and thus metabolizing this compound, are typically found in environments with a history of contamination. These contaminated soils and waters serve as a selective pressure for the evolution and enrichment of bacteria that can utilize these xenobiotic compounds as a source of carbon and energy. Genera such as Pseudomonas and Rhodococcus are frequently isolated from such sites and are known to possess the enzymatic machinery for these degradation pathways. nih.govresearchgate.net For instance, Rhodococcus opacus 1CP has been shown to degrade 2-chlorophenol, with this compound as a key intermediate in its modified ortho-cleavage pathway. nih.govresearchgate.net Similarly, various Pseudomonas species are well-documented for their ability to degrade a wide range of chlorinated aromatic compounds. nih.gov

Table 1: Key Enzymes in the Metabolic Pathway of this compound

Enzyme EC Number Role in the Pathway Typical Microbial Source
Chlorocatechol 1,2-dioxygenase 1.13.11.- Cleaves the aromatic ring of chlorocatechols to form chloromuconic acids. Rhodococcus opacus, Pseudomonas sp.
Chloromuconate cycloisomerase 5.5.1.7 Catalyzes the cycloisomerization of chloromuconic acids to form chloromuconolactones, including this compound. wikipedia.orgnih.gov Rhodococcus erythropolis, Pseudomonas sp.
Muconolactone (B1205914) isomerase-related enzyme (ClcF) - In Rhodococcus opacus 1CP, this enzyme catalyzes the dehalogenation of this compound to cis-dienelactone (B1242186). researchgate.net Rhodococcus opacus 1CP
Dienelactone hydrolase 3.1.1.45 Hydrolyzes dienelactones to maleylacetate (B1240894), which is further metabolized in the TCA cycle. ebi.ac.ukmdpi.com Pseudomonas sp., Rhodococcus opacus

Strategies for Bioaugmentation and Biostimulation to Enhance Degradation in Environmental Systems

Biostimulation, on the other hand, involves the modification of the environment to stimulate the activity of the native microbial populations. nih.govnih.gov This can be achieved by adding nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen), or other growth-limiting substances. For aerobic degradation pathways involving this compound, ensuring adequate oxygen levels is crucial. Studies have shown that biostimulation can significantly increase the degradation rates of chlorinated pollutants. nih.govnih.gov In some cases, a combination of bioaugmentation and biostimulation is the most effective approach. nih.gov

Table 2: Examples of Bioremediation Strategies for Chlorinated Aromatic Pollutants

Strategy Target Pollutant(s) Microorganism(s) / Amendment(s) Outcome
Bioaugmentation Trichloroethene (TCE) Aerobic TCE-metabolizing enrichment culture Accelerated TCE degradation in all tested microcosms. nih.gov
Biostimulation Petroleum hydrocarbons Addition of nutrients (N, P) and surfactants Increased microbial activity and enhanced total petroleum hydrocarbon (TPH) biodegradation. nih.gov
Bioaugmentation Chlorothalonil Pseudochrobactrum sp. BSQ1 and Massilia sp. BLM18 Complete removal of 50 mg/kg chlorothalonil within 35 days.
Biostimulation Pentachlorophenol (PCP) Addition of lactate and anthraquinone-2,6-disulfonate (AQDS) Enhanced rates of PCP dechlorination by indigenous bacteria. nih.gov
Bioaugmentation & Biostimulation Chlorinated ethenes Dechlorinating bioaugmentation agent and biostimulation Significant decrease in pollutant quantities and establishment of anaerobic conditions. ucdavis.edu

Metabolic Engineering of Microorganisms for Improved Chlorinated Compound Biotransformation

Advances in genetic and metabolic engineering offer promising avenues for enhancing the bioremediation of chlorinated aromatic compounds. mdpi.comnih.gov By modifying the key enzymes in the degradation pathways, it is possible to improve their catalytic efficiency, broaden their substrate specificity, and increase their stability. For the metabolic pathway involving this compound, enzymes such as chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase are potential targets for protein engineering. For example, site-directed mutagenesis could be used to alter the active site of chloromuconate cycloisomerase to enhance its activity towards specific chloromuconic acid isomers, thereby increasing the rate of this compound formation and subsequent dechlorination.

Another approach is to engineer the regulatory networks of the host microorganisms to ensure the optimal expression of the catabolic genes. This could involve placing the genes under the control of strong, inducible promoters, allowing for high levels of enzyme production when the pollutant is present. Furthermore, entire metabolic pathways can be assembled in a suitable host organism that is robust and well-suited for survival in the contaminated environment. While the direct engineering of pathways for enhanced this compound turnover is still an area of active research, the principles have been successfully applied to other parts of the chlorinated compound degradation pathways. mdpi.com

Potential as a Biochemical Intermediate in Biocatalytic Processes (excluding specific product synthesis)

Beyond its role in bioremediation, this compound has potential as a valuable biochemical intermediate in biocatalytic processes. As a chiral molecule, it can serve as a building block for the synthesis of various specialty chemicals. The enzymatic reactions that produce and consume this compound are highly specific, offering a green and sustainable alternative to traditional chemical synthesis methods.

The enzymes involved, such as chloromuconate cycloisomerase, operate under mild conditions and exhibit high regio- and stereoselectivity. nih.gov This makes them attractive catalysts for industrial applications. By harnessing these enzymes, either in isolated form or within whole-cell biocatalysts, it is possible to perform specific biotransformations. For example, the controlled enzymatic conversion of readily available starting materials into this compound could be the first step in a biocatalytic cascade. Further enzymatic modifications of the this compound molecule could then lead to a range of other functionalized intermediates. This approach aligns with the principles of green chemistry by reducing the reliance on harsh chemical reagents and minimizing the generation of hazardous waste.

Advanced Research Directions and Computational Approaches

Computational Chemistry and Molecular Modeling of 5-Chloromuconolactone and Enzyme Interactions

Computational modeling serves as a powerful tool to dissect the intricate interactions between this compound and the enzymes that catalyze its transformation. By simulating these processes in silico, researchers can gain a detailed understanding that complements experimental observations.

Quantum mechanical methods are essential for elucidating the precise electronic-level details of enzymatic reactions that are inaccessible to classical molecular mechanics. These studies focus on the active site where bond-making and bond-breaking events occur. By applying QM, often in a hybrid approach with molecular mechanics (QM/MM), researchers can model the reaction pathway for the conversion of this compound. researchgate.net

This analysis allows for the calculation of the potential energy surface of the reaction, identifying the high-energy transition state that reactants must pass through to become products. arxiv.orgresearchgate.net Understanding the structure and energetics of this transition state is crucial for explaining an enzyme's catalytic power. For instance, QM studies can reveal how specific amino acid residues in the active site of an enzyme like chloromuconolactone dehalogenase stabilize the transition state, thereby lowering the activation energy required for dehalogenation. researchgate.net The prediction of reaction selectivity and the energies of transition state conformers are significant challenges that these computational methods aim to address. nih.gov

Table 1: Hypothetical QM-Calculated Energy Profile for Enzymatic Dehalogenation This table illustrates the type of data generated from QM studies, showing the relative free energies (ΔG) for the key stages of an enzymatic reaction involving this compound.

Reaction State Description Relative Free Energy (kcal/mol)
E + S Enzyme and this compound (substrate) separated 0.0
E-S Complex Substrate bound in the enzyme's active site -5.2
Transition State Highest energy point of the reaction pathway +12.5
E-P Complex Product (e.g., maleylacetate) bound in the active site -8.1

Molecular dynamics simulations provide a computational microscope to observe the dynamic nature of proteins over time. youtube.com These simulations can model how an enzyme's structure changes upon the binding of this compound and how the substrate itself moves within the active site. mdpi.comnih.govmdpi.com By simulating the enzyme-substrate complex in a solvated environment, MD can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for stable substrate binding and proper orientation for catalysis.

For example, an MD simulation could track the conformational flexibility of loops surrounding the active site, which may open to allow substrate entry and close to shield the reaction from the solvent. mdpi.com The stability of the protein-ligand complex can be assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein backbone over the course of the simulation. mdpi.com

Table 2: Illustrative MD Simulation Metrics for Enzyme-Substrate Complex This table shows example data that could be derived from an MD simulation to characterize the stability and interactions of a this compound-enzyme complex.

Metric Average Value Description
RMSD of Protein Cα atoms 1.6 Å Measures the deviation of the protein backbone from its initial structure, indicating structural stability.
Substrate RMSD 0.8 Å Measures the movement of the substrate within the binding pocket, indicating binding stability.
Intermolecular H-Bonds 4 Average number of hydrogen bonds between the enzyme and this compound, reflecting interaction strength.

The knowledge gained from QM and MD studies can be leveraged for in silico enzyme design. researchgate.netletifmones.com Computational methods allow researchers to predict how specific mutations in an enzyme's amino acid sequence will affect its stability, substrate specificity, and catalytic efficiency. researchgate.netnih.gov This rational design approach can be used to engineer novel enzymes with enhanced capabilities, such as improved degradation rates for this compound or the ability to act on related halogenated intermediates.

The process often involves creating a virtual library of enzyme mutants and using computational tools like molecular docking and high-throughput MD simulations to screen for variants with desired properties. nih.govnih.gov This in silico screening significantly reduces the amount of laboratory work needed to identify promising candidates for experimental validation. nih.gov

Systems Biology and Omics Approaches for Comprehensive Pathway Elucidation

To understand the role of this compound in a broader biological context, systems-level analyses are employed. Omics technologies provide a global view of the molecular changes occurring within a microorganism as it metabolizes compounds leading to this intermediate.

Proteomics involves the large-scale study of proteins expressed by an organism at a specific time. mdpi.com Using mass spectrometry-based techniques, researchers can identify and quantify hundreds to thousands of proteins in a microbial culture. lanl.gov When a microorganism is grown in the presence of a chlorinated aromatic compound that is degraded via the this compound pathway, proteomic analysis can reveal the upregulation of the specific enzymes involved in this metabolic route. nih.govmdpi.com This approach confirms the functional roles of predicted genes and can help discover previously unknown proteins involved in the degradation process or in cellular responses to metabolic stress. mdpi.com

Table 3: Example Proteomic Data for a Bacterium Degrading a Chlorinated Aromatic This table presents hypothetical data showing the change in the abundance of key enzymes in a degradation pathway when the organism is exposed to the substrate.

Protein Identified (Enzyme) Gene Locus Fold Change (+Substrate vs. -Substrate) Significance (p-value)
Catechol 1,2-dioxygenase catA +15.2 < 0.001
Muconate cycloisomerase catB +12.8 < 0.001
Chloromuconate cycloisomerase clcB +18.5 < 0.001
Chloromuconolactone dehalogenase clcD +20.1 < 0.001

Transcriptomics focuses on quantifying the expression levels of all genes in an organism by measuring their corresponding RNA transcripts. Using techniques like RNA sequencing (RNA-Seq), scientists can obtain a comprehensive snapshot of the genetic response of a microorganism to a specific substrate. nih.gov When bacteria are exposed to a compound that is metabolized through this compound, transcriptomic profiling can identify which genes are switched on or off. This reveals the coordinated regulation of the metabolic pathway at the genetic level. For example, a significant increase in the messenger RNA (mRNA) levels for the genes encoding the enzymes of the chlorocatechol pathway would be expected, providing strong evidence for their involvement in the degradation process. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
Maleylacetate (B1240894)
Catechol

Global Metabolomics for Untargeted Pathway Mapping

Global metabolomics has emerged as a powerful tool for the untargeted mapping of biochemical pathways, offering a comprehensive snapshot of the metabolic state of a biological system. nih.govmorressier.comnih.gov In the context of this compound, this approach is instrumental in elucidating the complex network of reactions involved in its formation and subsequent degradation by microorganisms.

Untargeted metabolomics, utilizing high-resolution mass spectrometry platforms such as UHPLC-Orbitrap MS, allows for the detection of thousands of spectral features from a single sample. nih.govnih.gov This provides a broad overview of the metabolome, enabling the identification of known and previously unknown metabolites. By comparing the metabolic profiles of microbial cultures grown in the presence and absence of this compound precursors, researchers can identify novel intermediates and degradation products.

Multivariate statistical techniques, including principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are then employed to discern patterns in the vast datasets generated. nih.gov These analyses can pinpoint specific metabolites that are significantly altered in response to the presence of this compound, thereby serving as potential biomarkers for monitoring bioremediation processes. nih.govmorressier.com This approach has been successfully used to monitor the metabolic activity of microbial consortia involved in the dechlorination of other chlorinated compounds. nih.govnih.gov

The application of global metabolomics to the study of this compound degradation can help to:

Identify Novel Biodegradation Pathways: Uncover alternative enzymatic steps and side reactions in the catabolism of this compound.

Discover Biomarkers: Identify specific metabolites that indicate the efficiency and completeness of the degradation process. nih.govmorressier.com

Understand Metabolic Bottlenecks: Pinpoint steps in the pathway where intermediates may accumulate, suggesting targets for metabolic engineering.

Metabolomics ApplicationObjective in this compound ResearchKey TechniquesExpected Outcome
Untargeted Pathway MappingElucidate the complete degradation pathway of this compound.UHPLC-HRMS, GC-MSIdentification of all metabolic intermediates and final products.
Biomarker DiscoveryIdentify molecules indicative of active and efficient degradation.Multivariate Statistical Analysis (PCA, PLS-DA)Development of monitoring tools for bioremediation. nih.gov
Flux AnalysisQuantify the flow of metabolites through the degradation pathway.Isotope Labeling StudiesIdentification of rate-limiting steps and metabolic bottlenecks.

Synthetic Biology Applications for Constructing Tailored Degradation Systems

Synthetic biology offers a powerful paradigm for engineering microorganisms with enhanced capabilities for the degradation of recalcitrant compounds like this compound. nih.goviomcworld.orgnih.gov This approach involves the rational design and construction of novel biological parts, devices, and systems to achieve a specific purpose, in this case, the efficient and complete mineralization of chlorinated pollutants.

The construction of tailored degradation systems for this compound typically involves the following steps:

Gene Mining and Enzyme Selection: Identifying and isolating genes that encode for the key enzymes in the degradation pathway. For this compound, this includes enzymes such as chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. nih.govwikipedia.org

Pathway Assembly: Assembling these genes into a synthetic metabolic pathway within a suitable microbial chassis, such as Escherichia coli or Pseudomonas putida. nih.govnih.gov These chassis organisms are well-characterized and genetically tractable, making them ideal for metabolic engineering.

Optimization of Gene Expression: Fine-tuning the expression levels of the engineered genes to maximize the metabolic flux through the degradation pathway and prevent the accumulation of toxic intermediates. This can be achieved using synthetic promoters, ribosome binding sites, and other regulatory elements. nih.gov

A promising strategy in synthetic biology is the development of synthetic microbial consortia , where the degradation pathway is distributed among multiple microbial species. mdpi.comfrontiersin.orgnih.gov This division of labor can reduce the metabolic load on individual strains and allow for the degradation of complex mixtures of pollutants. In such a consortium, one species could be engineered to convert a primary pollutant into an intermediate like this compound, while another species could be tailored to efficiently degrade this intermediate to harmless end products.

Synthetic Biology StrategyDescriptionApplication to this compound Degradation
Pathway EngineeringAssembling genes from different organisms to create a novel degradation pathway. nih.govnih.govConstruction of a robust pathway for the complete mineralization of this compound in a single microbial host.
Enzyme EngineeringModifying the catalytic properties of key enzymes for improved activity and stability.Enhancing the efficiency of chloromuconate cycloisomerase to prevent the accumulation of this compound.
Microbial ConsortiaDistributing the degradation pathway across multiple microbial populations. mdpi.comfrontiersin.orgnih.govDeveloping a stable and efficient community of microorganisms for the complete breakdown of complex chlorinated waste streams.

Interdisciplinary Research Integrating Environmental Science, Structural Biology, and Computational Science

Addressing the challenges posed by persistent environmental pollutants like this compound requires a deeply integrated, interdisciplinary research approach. The synergy between environmental science, structural biology, and computational science is particularly crucial for developing effective and sustainable bioremediation strategies. omicsonline.orgumd.edulongdom.org

Environmental Science provides the foundational understanding of the behavior and fate of this compound in natural and contaminated environments. nih.govnih.govacs.orgvu.nl This includes studying its persistence, transport, and bioavailability in soil and water systems. Field studies and microcosm experiments are essential for identifying indigenous microorganisms capable of degrading this compound and for assessing the environmental factors that influence their activity.

Structural Biology offers atomic-level insights into the enzymes responsible for the degradation of this compound. nih.govnih.govnrel.gov Techniques such as X-ray crystallography and cryo-electron microscopy can reveal the three-dimensional structures of enzymes like chloromuconate cycloisomerase. wikipedia.org This structural information is invaluable for understanding their catalytic mechanisms, substrate specificity, and potential for protein engineering to improve their efficiency.

Computational Science provides the tools to model and predict the behavior of both the pollutant and the biological systems involved in its degradation. acs.orgresearchgate.netacs.orgtaylorfrancis.com Molecular docking and molecular dynamics simulations can be used to study the interactions between this compound and the active sites of degrading enzymes, guiding rational enzyme design. plos.org At a larger scale, metabolic modeling can simulate the flux of metabolites through engineered degradation pathways, helping to optimize their performance. taylorfrancis.com Quantum mechanical modeling can further elucidate the intricate details of enzymatic reactions, such as dehalogenation mechanisms. acs.orgresearchgate.netacs.org

The integration of these disciplines creates a powerful research cycle:

Environmental observations identify the need for bioremediation and provide the microbial and chemical context.

Structural and biochemical studies characterize the key enzymatic players.

Computational modeling simulates and predicts the behavior of the system, suggesting targeted improvements.

Synthetic biology implements these improvements in engineered microorganisms.

Environmental testing validates the effectiveness of the engineered systems under realistic conditions.

This interdisciplinary approach is essential for moving from fundamental discoveries in the laboratory to practical and effective bioremediation solutions for environments contaminated with chlorinated aromatic compounds.

Q & A

Basic Research Questions

Q. What is the role of 5-chloromuconolactone in microbial degradation pathways of chloroaromatic compounds?

  • Methodological Answer : this compound is a key intermediate in the modified ortho-cleavage pathway for degrading chlorocatechols. It forms during the cycloisomerization of 2-chloro-cis,cis-muconate catalyzed by chloromuconate cycloisomerases. This lactone is further processed into trans-dienelactone, a precursor for funneling chlorinated substrates into central metabolism. Experimental validation involves HPLC analysis of enzymatic reaction mixtures to track substrate conversion and product accumulation under controlled pH and temperature conditions .

Q. What analytical methods are recommended for quantifying this compound in enzymatic reaction mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (e.g., at 210–260 nm) is the gold standard. For example, reverse-phase C18 columns with isocratic elution (e.g., 10% methanol in 0.1% phosphoric acid) resolve this compound from substrates like 2-chloro-cis,cis-muconate and other lactone derivatives. Calibration curves using purified standards are critical for accurate quantification. Spontaneous hydrolysis of products (e.g., dienelactones) must be accounted for via control experiments .

Q. How does pH influence the equilibrium between 2-chloro-cis,cis-muconate and its lactone derivatives?

  • Methodological Answer : The equilibrium between 2-chloro-cis,cis-muconate, 2-chloromuconolactone, and this compound is pH-dependent. At neutral pH (7.0–7.5), this compound dominates due to enzyme-substrate binding dynamics. Below pH 6.0, non-enzymatic lactone hydrolysis increases, complicating product quantification. Buffered systems (e.g., Tris-HCl or Bis-Tris) with Mn²⁺ cofactors stabilize enzyme activity during kinetic assays .

Advanced Research Questions

Q. How do chloromuconate cycloisomerases from Gram-positive and Gram-negative bacteria differ in their interaction with this compound?

  • Methodological Answer : Enzymes from Gram-negative bacteria (e.g., Pseudomonas sp. B13) catalyze dehalogenation of this compound to trans-dienelactone, whereas Gram-positive counterparts (e.g., Rhodococcus opacus 1CP) lack this capability. Comparative studies require purified enzymes, substrate-specific activity assays, and structural analysis (e.g., X-ray crystallography) to identify active-site residues critical for chloride elimination. Kinetic parameters (kcat, Km) reveal divergent substrate affinities .

Q. What experimental evidence resolves contradictions about the stability of this compound under physiological conditions?

  • Methodological Answer : Early studies assumed spontaneous HCl elimination from this compound, but HPLC and UV-spectral data confirm its stability at pH 7.5 (74% retention after 4 hours). Contradictions arise from enzyme-bound vs. free lactone dynamics: this compound formed during 2-chloro-cis,cis-muconate turnover may remain enzyme-bound, evading detection. Isotope-labeling experiments (e.g., ³⁶Cl tracing) and stopped-flow spectroscopy clarify these mechanisms .

Q. How can researchers distinguish between enzymatic and non-enzymatic pathways during this compound conversion?

  • Methodological Answer : Use heat-inactivated enzyme controls to rule out non-enzymatic reactions. For example, incubate this compound with boiled chloromuconate cycloisomerase and monitor product formation via LC-MS. Time-course assays with varying enzyme concentrations (0.1–1.0 U/mL) and substrate levels (0.1–1.0 mM) reveal linear kinetics indicative of enzymatic catalysis. Mutagenesis studies (e.g., active-site His/Asp variants) further isolate catalytic steps .

Q. What strategies address low yields of trans-dienelactone in large-scale enzymatic synthesis using this compound?

  • Methodological Answer : Optimize reaction conditions to minimize dienelactone hydrolysis:

  • Use lower temperatures (20–25°C) and shorter incubation times (<2 hours).
  • Add stabilizing agents (e.g., glycerol or polyethylene glycol) to reduce water activity.
  • Engineer cycloisomerases via directed evolution to enhance kcat for this compound.
    Parallel monitoring with NMR (e.g., ¹³C-labeled substrates) tracks real-time product formation .

Data Contradiction Analysis

  • Key Conflict : Early studies proposed non-enzymatic dehalogenation of this compound, but later HPLC and enzyme-purification experiments disproved this. The discrepancy arises from incomplete separation of muconolactone isomerase in early assays, which inadvertently catalyzed dienelactone formation. Modern protocols require ultracentrifugation and size-exclusion chromatography to isolate cycloisomerase activity .

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